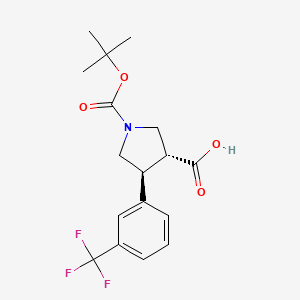

trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀F₃NO₄ and its molecular weight is 359.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS No. 169248-97-9) is a synthetic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C17H20F3NO4

- Molecular Weight: 359.34 g/mol

- Solubility: Moderately soluble in water (0.0609 mg/ml) .

- Log P (octanol-water partition coefficient): 2.92 to 4.51, indicating moderate lipophilicity .

The compound's structure suggests it may interact with various biological targets, particularly in the central nervous system and metabolic pathways. Its pyrrolidine core is known for its ability to modulate receptor activity, which can influence neurotransmitter systems and metabolic functions.

Potential Targets:

- Dopamine Receptors: Similar compounds have been shown to exhibit activity at dopamine receptors, influencing pathways related to mood and cognition .

- Retinol-Binding Protein 4 (RBP4): Antagonists of RBP4 have been linked to altered retinol metabolism, which could have implications for conditions like age-related macular degeneration .

In Vitro Studies

Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity. For instance, structural analogs have demonstrated:

- Antagonistic effects on RBP4 , leading to reduced plasma levels of retinol and potential therapeutic benefits in ocular diseases .

- Neurotransmitter modulation , particularly influencing dopamine pathways, which could be beneficial in treating psychiatric disorders .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of similar compounds:

- Rodent Models: Studies showed that certain analogs significantly reduced serum RBP4 levels and improved metabolic outcomes .

- Behavioral Assessments: Compounds targeting dopamine receptors have been evaluated for their effects on behavior, demonstrating potential in alleviating symptoms of depression and anxiety .

Case Studies

- Case Study on RBP4 Antagonism:

- Dopamine Receptor Modulation:

Safety and Toxicology

The compound is classified as an irritant, with various precautionary measures recommended during handling due to potential hazards associated with exposure .

Toxicological Data:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Drug Design and Development

The compound is notable for its role in the development of new pharmacological agents. Its structure allows for modifications that can enhance activity against specific biological targets. For instance, research has shown that derivatives of pyrrolidine compounds can act as effective inhibitors of certain receptors involved in neurological disorders, such as the dopamine receptor family .

1.2 Dopaminergic Activity

Studies indicate that trans-1-(tert-butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be used as a scaffold for creating dopaminergic agents. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and selectivity for dopamine receptors . This makes it a candidate for treating conditions like Parkinson’s disease or schizophrenia.

Synthetic Applications

2.1 Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including amide coupling and deprotection reactions, which are essential in synthesizing pharmaceutical compounds .

2.2 Synthesis of Arginase Inhibitors

Recent studies have explored the use of this compound in synthesizing arginase inhibitors, which have therapeutic potential in treating cancer and other diseases by modulating arginine metabolism . The ability to modify the tert-butoxycarbonyl protecting group facilitates the introduction of additional functional groups necessary for biological activity.

Case Studies

3.1 Development of Dopaminergic Agents

In a study focusing on optimizing pharmacological properties for dopaminergic agents, researchers synthesized derivatives based on the pyrrolidine framework that included this compound. These compounds exhibited enhanced selectivity and potency towards dopamine receptors compared to existing drugs .

3.2 Arginase Inhibitor Research

Another case study highlighted the synthesis of novel arginase inhibitors using this compound as a starting material. The research demonstrated that specific modifications led to compounds with significantly improved potency against human arginase isoforms, indicating the compound's versatility in drug design .

Propiedades

IUPAC Name |

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAPWTFROWHGSC-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937613 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169248-97-9 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.